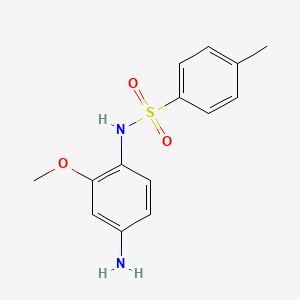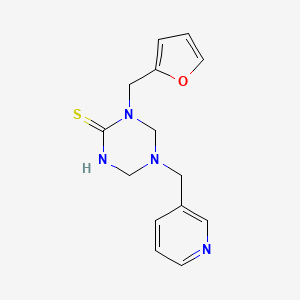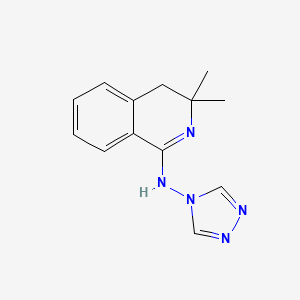![molecular formula C20H22N2O2 B5867149 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.
Mécanisme D'action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide increases the levels of anandamide, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. This increase in anandamide levels has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its potency and selectivity for FAAH. It is also relatively stable and can be administered in various forms, including intraperitoneal injection and oral administration. However, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has some limitations, including its short half-life and potential off-target effects.
Orientations Futures
There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the investigation of the potential therapeutic effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide in various disease models, including chronic pain, inflammation, and addiction. Additionally, the development of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents.
Méthodes De Synthèse
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenylboronic acid with 4-bromobutanoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with a reducing agent to yield N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)